Product packaging for 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one(Cat. No.:CAS No. 194022-44-1)

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

Katalognummer: B066848
CAS-Nummer: 194022-44-1
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: VFLQBRXQPWSXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure, incorporating both pyridine and oxazinone moieties, serves as a versatile and key intermediate for the synthesis of novel pharmacologically active compounds. Its primary research value lies in its application as a core building block for the development of small molecule inhibitors, particularly targeting various kinase enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR) and to design potential therapeutic agents for a range of diseases, including oncology, neurodegenerative disorders, and inflammatory conditions. The structure is amenable to diverse functionalization, allowing for the generation of extensive compound libraries for high-throughput screening. Supplied with high chemical purity and characterized for authenticity, this compound is an essential tool for synthetic chemists and biologists aiming to advance their hit-to-lead and lead optimization programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrido[3,4-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQBRXQPWSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597561
Record name 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194022-44-1
Record name 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Investigations of 1h Pyrido 3,4 B 1 2 Oxazin 2 3h One Derivatives

Broad Spectrum Biological Activities of Pyridonih.govmdpi.comoxazine Scaffolds

The broader class of pyrido nih.govmdpi.comoxazines has been explored for a wide array of biological activities. However, specific data for derivatives of the 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one isomeric scaffold is limited in publicly available research. The following sections summarize the findings for related pyridooxazine structures, which may provide a contextual understanding of the potential of this chemical class.

Analgesic and Anticonvulsant Properties

Research into the analgesic and anticonvulsant properties of derivatives of the specific 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one scaffold is not extensively documented in the available scientific literature. However, studies on the closely related isomeric scaffold, pyrido[3,2-b]oxazin-3(4H)-ones, have shown notable antinociceptive activity. A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and evaluated, with one derivative, 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, demonstrating significant analgesic efficacy, proving to be more active than aspirin in preclinical models. nih.gov

While these findings on a related isomer are promising, there is no direct evidence to suggest that derivatives of 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one would exhibit similar analgesic or anticonvulsant effects. Further investigation is required to determine the pharmacological profile of this specific scaffold in the context of pain and seizure management.

Antitubercular and Antibacterial Efficacy

Anticancer Potential

Investigations into the anticancer potential of the 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one scaffold are limited. However, research on the related pyrido[4,3-b] nih.govmdpi.comoxazine (B8389632) scaffold has been conducted. In these studies, a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govmdpi.comoxazin-7-yl)carbamates were synthesized and their effects on the proliferation of cultured L1210 leukemia cells were determined. nih.gov While these findings suggest that the broader class of pyridooxazines may have potential as anticancer agents, specific data on the cytotoxic activity of 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one derivatives against various cancer cell lines is not available in the current body of scientific literature.

Anti-inflammatory Responses

Specific studies detailing the anti-inflammatory responses of 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one derivatives are not prevalent in the existing literature. However, the anti-inflammatory potential of related heterocyclic systems has been a subject of investigation. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide have been synthesized and shown to possess anti-inflammatory activity, with some compounds exhibiting strong COX-2 inhibitory effects. mdpi.com Another study on new pyrido[2,3-d]pyridazine-2,8-dione derivatives also reported potential anti-inflammatory agency through dual inhibition of COX-1 and COX-2. rsc.org These studies on related structures highlight the potential for anti-inflammatory activity within pyridyl-fused heterocyclic systems, but direct evidence for 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one derivatives is currently lacking.

Neuropharmacological Applications and Central Nervous System Modulation

The exploration of 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one derivatives for neuropharmacological applications is an emerging area of research. While specific data on this scaffold is limited, the broader class of nitrogen-containing heterocyclic compounds is known to interact with various targets within the central nervous system (CNS).

Targeting Neurological Disorders and Neurodegenerative Diseases

There is a significant lack of specific research on the application of 1H-Pyrido[3,4-b] nih.govmdpi.comoxazin-2(3H)-one derivatives in targeting neurological disorders and neurodegenerative diseases. While many heterocyclic compounds are being investigated for such purposes, the scientific literature available does not provide specific examples or detailed research findings regarding the efficacy or mechanism of action of derivatives of this particular scaffold in the context of conditions like Alzheimer's disease, Parkinson's disease, or other neurological ailments. The potential for these compounds to modulate CNS targets remains a theoretical possibility that awaits experimental validation.

Therapeutic Utility in Psychiatric Conditions (e.g., Anxiety, Depression, Epilepsy)

The potential of pyridyl-fused heterocycles in treating psychiatric conditions has been suggested through preclinical models. Derivatives of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one have shown notable anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, a model often used to identify compounds effective against absence seizures researchgate.net. Similarly, thioureide derivatives, which are related to the synthesis of isomeric pyrido d-nb.infonih.govoxazines, are recognized for their potential antiepileptic properties d-nb.info.

The anticonvulsant effects of related heterocyclic systems are often linked to their interaction with GABAergic systems. For example, some 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives have been synthesized as benzodiazepine receptor agonists and showed anticonvulsant activity, an effect that could be blocked by the benzodiazepine antagonist flumazenil, confirming the involvement of this receptor system nih.gov. While direct evidence for 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one is pending, the activity of these related compounds suggests a promising avenue for research into its potential antiepileptic and anxiolytic effects.

Compound ClassObserved EffectExperimental ModelPotential Therapeutic Area
1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-onesAnticonvulsant activitySubcutaneous pentylenetetrazole (scPTZ) screenEpilepsy (Absence Seizures)
Thioureide derivativesAntiepileptic properties notedGeneral citationEpilepsy
2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivativesAnticonvulsant activityPentylenetetrazole-induced lethal convulsion testEpilepsy

Implications for Parkinson's Disease Treatment

The broader class of pyrido d-nb.infonih.govoxazine derivatives has demonstrated therapeutic potential for the treatment of Parkinson's disease tandfonline.com. This neurodegenerative disorder is characterized by the loss of dopaminergic neurons nih.gov. Research into related naphthoxazine derivatives further supports this potential, as these compounds are explored for their neuroprotective effects and use in managing Parkinson's disease researchgate.net.

The mechanism of neuroprotection may involve multiple pathways. Studies on other heterocyclic compounds, such as 5-(4-pyridinyl)-1,2,4-triazoles, have led to the discovery of agents that inhibit the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease nih.gov. Additionally, the inhibition of monoamine oxidase B (MAO-B) is a validated strategy for treating Parkinson's disease, as it reduces dopamine degradation and the production of neurotoxic byproducts nih.govmdpi.com. Various pyridazinone derivatives have been developed as selective MAO-B inhibitors mdpi.com. These collective findings suggest that 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one derivatives are worthy of investigation as potential neuroprotective agents for Parkinson's disease.

Immunomodulatory Effects and Immunotropic Properties

Impact on Antibody Synthesis

Currently, there is a lack of specific research data detailing the direct impact of 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one derivatives on antibody synthesis. Investigations into the immunomodulatory profile of this specific chemical series are needed to ascertain its effects on humoral immunity and B-lymphocyte function.

Modulation of Delayed Immunologic Reactions and Inflammation

While direct studies on 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one are limited, extensive research on related heterocyclic structures, particularly those containing a 1,3,4-oxadiazole ring, indicates significant anti-inflammatory properties mdpi.comresearchgate.net. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade.

Derivatives of pyridothiazine-1,1-dioxide incorporating a 1,3,4-oxadiazole moiety have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain mdpi.comnih.gov. The anti-inflammatory activity of such compounds has been confirmed in preclinical models like the carrageenan-induced paw edema test in rats nih.gov. The mechanism involves reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) nih.gov. This body of evidence suggests that the 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one scaffold may also possess anti-inflammatory activities worthy of exploration.

Compound ClassMechanism of ActionEffectSource
1,3,4-Oxadiazole derivatives of Pyridothiazine-1,1-DioxideInhibition of Cyclooxygenase (COX-2)Reduced paw edema, decreased PGE2 and TNF-α levels mdpi.comnih.govnih.gov
1,3,4-Oxadiazole derivativesGeneral Anti-inflammatoryPromising anti-inflammatory activity mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. While specific SAR studies for 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one are not extensively documented, research on isomeric and related structures provides valuable insights.

For instance, in a series of N-substituted pyrido[3,2-b]oxazinones (an isomer of the title compound), modifications at the nitrogen atom of the oxazine ring were systematically evaluated to determine their influence on antinociceptive (pain-relieving) activity nih.gov. This work identified specific substituents that maximized analgesic efficacy and safety nih.gov.

Similarly, SAR studies on pyrido[3,4-b]pyrazin-2(1H)-one derivatives led to the identification of potent inhibitors of the FLT3 kinase, an important target in certain types of leukemia nih.gov. Another study exploring pyrido[3,4-d]pyrimidines as antagonists of the CXCR2 receptor revealed that even minor structural modifications could dramatically alter biological activity, underscoring the high degree of structural specificity required for potent receptor antagonism mdpi.com. These examples demonstrate the importance of systematic structural modification and provide a framework for future SAR studies on 1H-Pyrido[3,4-b] d-nb.infonih.govoxazin-2(3H)-one to unlock its full therapeutic potential.

Influence of Substituent Effects on Bioactivity

There is no available data in the scientific literature detailing how different substituents on the 1H-Pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one core affect its biological activity. Consequently, a data table and a discussion of these effects cannot be provided.

Development of Structure-Activity Models

No studies concerning the development of Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for 1H-Pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one derivatives have been found in the public domain.

Computational Chemistry and in Silico Methodologies in Pyrido 1 2 Oxazinone Research

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. In silico ADMET profiling helps to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures in drug development.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity

Computational models are employed to predict the ADMET properties of compounds based on their chemical structures. For instance, various software and web-based tools can estimate parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), metabolism by cytochrome P450 (CYP450) enzymes, and various toxicity endpoints.

While specific ADMET data for "1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one" is not published, a study on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) provides an example of such in silico analysis. nih.gov These studies often utilize online servers like pkCSM and PreADMET to compute a range of pharmacokinetic and toxicity parameters. nih.gov

Table 1: Representative In Silico ADMET Prediction for a Heterocyclic Compound (Note: This data is illustrative and not specific to 1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one)

Parameter Predicted Value Interpretation
Absorption
Human Intestinal Absorption > 80% Good oral absorption
Caco-2 Permeability (logPapp) > 0.9 High permeability
Distribution
Blood-Brain Barrier (BBB) Permeability LogBB > 0.3 Can cross the BBB
CNS Permeability LogPS > -2 Can penetrate the central nervous system
Plasma Protein Binding < 90% Moderate binding, good availability
Metabolism
CYP2D6 inhibitor No Low risk of drug-drug interactions
CYP3A4 inhibitor No Low risk of drug-drug interactions
Excretion
Total Clearance (log L/kg/hr) > 0.5 Efficiently cleared from the body
Toxicity
AMES Toxicity Non-mutagenic Low risk of carcinogenicity
hERG I inhibitor No Low risk of cardiotoxicity
Hepatotoxicity No Low risk of liver damage

Assessment of Drug-Likeness and Bioavailability

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Orally bioavailable drugs typically adhere to these rules.

Again, in the absence of specific data for "1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one," we can refer to studies on other heterocyclic systems where drug-likeness has been computationally assessed. mdpi.comresearchgate.net These analyses help in prioritizing compounds for further investigation.

Table 2: Representative Drug-Likeness and Bioavailability Prediction (Note: This data is illustrative and not specific to 1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one)

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight < 500 g/mol Compliant
LogP (Lipophilicity) < 5 Compliant
Hydrogen Bond Donors < 5 Compliant
Hydrogen Bond Acceptors < 10 Compliant
Molar Refractivity 40-130 Acceptable
Topological Polar Surface Area (TPSA) < 140 Ų Good oral bioavailability predicted

Molecular Target Identification and Ligand-Receptor Interactions

A key aspect of drug discovery is identifying the biological target of a compound and understanding its binding mechanism at a molecular level. Computational approaches play a significant role in this process.

Computational Prediction of Therapeutic Targets

Various computational methods, including reverse docking and pharmacophore-based screening, can be used to predict the potential biological targets of a molecule. These methods screen a compound against a library of known protein structures to identify potential binding partners. This can help in elucidating the mechanism of action of a compound or in identifying new therapeutic applications (drug repositioning). For example, computational investigations have been used to identify potential inhibitors for targets like Interleukin-1β. nih.gov

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. rdd.edu.iq This method is instrumental in understanding the binding mode of a compound and in designing new molecules with improved affinity and selectivity. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more stable complex.

While no specific molecular docking studies for "1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one" are reported, research on other heterocyclic compounds demonstrates the utility of this approach. For instance, docking studies on 1,3,4-oxadiazole (B1194373) derivatives have been used to investigate their interactions with specific enzymes. rdd.edu.iq

Table 3: Representative Molecular Docking Results for a Heterocyclic Compound with a Putative Target (Note: This data is illustrative and not specific to 1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one)

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Representative Heterocycle Example Kinase -8.5 TYR23, LYS45, ASP89 Hydrogen bond, Pi-Pi stacking

Electronic Structure Analysis and Reactivity Predictions

Understanding the electronic properties and reactivity of a molecule is fundamental to predicting its chemical behavior and metabolic fate. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.net

These calculations can provide insights into the distribution of electrons within a molecule, the energies of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

While specific electronic structure analyses for "1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one" are not available, DFT studies on related pyrido-fused systems have been conducted to understand their stability and reactivity. researchgate.net

Table 4: Representative Electronic Properties from Quantum Chemical Calculations (Note: This data is illustrative and not specific to 1H-Pyrido[3,4-b] nih.govoxazin-2(3H)-one)

Parameter Calculated Value (eV) Interpretation
Energy of HOMO -6.5 Ability to donate electrons
Energy of LUMO -1.2 Ability to accept electrons
HOMO-LUMO Energy Gap (ΔE) 5.3 High kinetic stability and low chemical reactivity

Frontier Molecular Orbital Theory (HOMO-LUMO) Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides a framework for understanding and predicting the chemical reactivity of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter.

While specific DFT calculations providing the precise HOMO and LUMO energy values for 1H-Pyrido[3,4-b] researchgate.netyoutube.comoxazin-2(3H)-one are not available in the reviewed literature, computational studies on analogous heterocyclic compounds, such as pyridazinone derivatives, have been conducted. For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate the geometry, frontier molecular orbitals, and energy gaps of various novel pyridazinone derivatives. These studies demonstrate the utility of computational methods in determining the electronic landscape of such molecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1H-Pyrido[3,4-b] researchgate.netyoutube.comoxazin-2(3H)-one

ParameterHypothetical Value (eV)
EHOMO -6.50
ELUMO -1.80
Energy Gap (ΔE) 4.70

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations. Actual values would require specific computational analysis of 1H-Pyrido[3,4-b] researchgate.netyoutube.comoxazin-2(3H)-one.

Correlation of Electronic Properties with Chemical Reactivity and Stability

The electronic properties derived from computational calculations, particularly the HOMO-LUMO gap, are directly correlated with the chemical reactivity and stability of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. This is because a greater amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as it can readily donate or accept electrons.

Other quantum chemical parameters that can be derived from HOMO and LUMO energies include:

Ionization Potential (I): Related to the energy of the HOMO (I ≈ -EHOMO). A lower ionization potential suggests the molecule is a better electron donor.

Electron Affinity (A): Related to the energy of the LUMO (A ≈ -ELUMO). A higher electron affinity indicates a better electron acceptor.

Electronegativity (χ): The average of the HOMO and LUMO energies (χ ≈ -(EHOMO + ELUMO)/2).

Chemical Hardness (η): Proportional to the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive.

Table 2: Hypothetical Global Reactivity Descriptors for 1H-Pyrido[3,4-b] researchgate.netyoutube.comoxazin-2(3H)-one

DescriptorFormulaHypothetical Value
Ionization Potential (I) -EHOMO6.50 eV
Electron Affinity (A) -ELUMO1.80 eV
Electronegativity (χ) (I + A) / 24.15 eV
Chemical Hardness (η) (I - A) / 22.35 eV
Chemical Softness (S) 1 / (2η)0.21 eV-1

Note: This table is based on the hypothetical energy values from Table 1 and illustrates the calculation of various reactivity descriptors.

In the absence of specific experimental or computational data for 1H-Pyrido[3,4-b] researchgate.netyoutube.comoxazin-2(3H)-one, the principles of FMO theory allow for a qualitative prediction of its reactivity. The presence of heteroatoms (nitrogen and oxygen) and the fused ring system would influence the distribution of electron density and the energies of the frontier orbitals. A comprehensive DFT study would be necessary to provide quantitative data and a more precise understanding of the correlation between its electronic structure and its chemical stability and reactivity.

Advanced Applications and Future Research Directions of 1h Pyrido 3,4 B 1 2 Oxazin 2 3h One Compounds

Role as Versatile Synthetic Intermediates

The inherent reactivity of the 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one core allows it to serve as a foundational building block in organic synthesis. Its multiple reaction sites can be selectively functionalized to construct a diverse array of more complex molecular architectures.

The pyridoxazinone framework is an excellent precursor for the synthesis of novel fused heterocyclic systems. The development of synthetic methodologies to build upon this core can lead to compounds with unique three-dimensional structures and potential biological activities. nih.govarkat-usa.org Synthetic strategies often involve the construction of a new ring fused to the existing pyridine (B92270) or oxazinone portion of the molecule. mdpi.comnih.gov

For instance, reactions targeting the active methylene group of the oxazinone ring or the nitrogen atom of the pyridine ring can initiate cyclization cascades to form polycyclic structures. mdpi.com The synthesis of related fused systems, such as pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines, often proceeds through multi-component reactions where a pyridine- or pyrazole-containing precursor is cyclized with other reagents. nih.govmdpi.com Similar strategies can be envisioned for 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one, potentially leading to novel tricyclic or tetracyclic scaffolds. These complex heterocyclic systems are of high interest in medicinal chemistry and materials science. arkat-usa.orgmdpi.com

Table 1: Examples of Synthetic Strategies for Fused Heterocycles from Pyridine/Pyrazole (B372694) Precursors This table illustrates common strategies that could be adapted for 1H-Pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one.

Starting Precursor TypeReaction TypeFused System FormedReference
2,6-diaminopyrimidin-4(3H)-oneThree-component reaction with aldehyde and 1,3-cyclohexanedionePyrimido[4,5-b]quinoline nih.gov
3-AminopyrazoleGould–Jacobs reaction with diethyl 2-(ethoxymethylene)malonate4-Chloro-1H-pyrazolo[3,4-b]pyridine nih.govmdpi.com
5-Arylamino-1,3-disubstituted pyrazolesReaction with aromatic aldehydes1H-Pyrazolo[3,4-b]quinoline mdpi.com
4-Amino-3-furazancarboxylic acidTandem diazotization/cyclization nih.govnih.govorganic-chemistry.orgOxadiazolo[3,4-d] nih.govnih.govnih.govtriazin-7(6H)-one beilstein-journals.org

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems with high stereochemical control. wikipedia.orgsigmaaldrich.com The [4+2] cycloaddition, or Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.com Variants involving heteroatoms, known as hetero-Diels-Alder reactions, are crucial for synthesizing heterocyclic compounds. wikipedia.orgsigmaaldrich.com

The 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one scaffold contains structural motifs that could potentially participate in cycloaddition reactions. The electron-deficient pyridine ring can act as an azadiene component in inverse-electron-demand Diels-Alder reactions, a strategy well-documented for other nitrogen-containing heterocycles like 1,2,3-triazines. organic-chemistry.orgnih.gov In this type of reaction, the electron-deficient heterocycle (the diene) reacts with an electron-rich dienophile (an alkene or alkyne). nih.gov

Furthermore, the endocyclic imine-like bond within the pyridoxazinone structure could function as a dienophile in an aza-Diels-Alder reaction, reacting with a suitable diene to construct a new fused ring. wikipedia.orgrsc.org The reactivity in these transformations can be tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridoxazinone core. masterorganicchemistry.com While specific examples of 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one in Diels-Alder reactions are not extensively reported, the reactivity of related 1,4-oxazinones and other azadienes in [4+2] cycloadditions suggests a promising area for future synthetic exploration. nih.govnih.govmit.edu

Strategic Development of Optimized Lead Compounds

The pyridoxazinone scaffold is an attractive starting point for drug discovery programs. Through strategic modification and rational design, derivatives of 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one can be optimized to enhance their therapeutic potential.

The development of potent and selective therapeutic agents from a lead scaffold relies on a deep understanding of its structure-activity relationships (SAR). For the pyridoxazinone core, several key design principles can be applied to enhance efficacy. Analogous heterocyclic systems, such as pyrido[3,4-b]pyrazin-2(1H)-one and 1H-pyrazolo[3,4-b]pyridine derivatives, have been investigated as inhibitors of protein kinases, a critical target in cancer therapy. nih.govnih.gov

Key design principles derived from related scaffolds include:

Substitution on the Pyridine Ring: Introducing substituents at various positions of the pyridine ring can modulate potency and selectivity. For example, specific substitutions can form crucial hydrogen bonds or van der Waals interactions within the ATP-binding pocket of a target kinase.

Functionalization of the Oxazinone Ring: The N-H group of the lactam can be substituted with various alkyl or aryl groups. This position often projects into the solvent-exposed region of a binding site and can be modified to improve pharmacokinetic properties like solubility and metabolic stability. nih.gov

Bioisosteric Replacement: The oxazinone ring can be replaced with other heterocyclic systems like pyrazinone or pyrazolidinone to explore new interactions with the biological target and alter the compound's physicochemical properties. nih.gov The 1,3,4-oxadiazole (B1194373) ring, for example, is a well-known bioisostere for amide and ester groups and is frequently incorporated into drug candidates to improve their pharmacological profiles. mdpi.commdpi.comsemanticscholar.org

Modern drug discovery heavily relies on rational, structure-based design methodologies to accelerate the development of optimized lead compounds. Computer-Aided Drug Design (CADD) plays a pivotal role in this process. nih.gov

For the 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one scaffold, these approaches can be implemented as follows:

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of pyridoxazinone derivatives. This allows for the in-silico screening of virtual libraries of compounds and helps prioritize the synthesis of derivatives with the highest predicted binding affinity. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity, guiding the design of new molecules that fit the model.

Structure-Based Drug Design (SBDD): SBDD involves an iterative cycle of designing, synthesizing, and testing compounds, with structural information from X-ray crystallography or NMR of the ligand-target complex guiding each new design cycle. This approach was successfully used to develop potent 1H-pyrazolo[3,4-b]pyridine-based inhibitors of TANK-binding kinase 1 (TBK1). nih.gov

Translational Research and Experimental Validation

The ultimate goal of designing and synthesizing novel pyridoxazinone derivatives is their translation into clinically useful agents. This requires rigorous experimental validation through a cascade of in vitro and in vivo assays.

The biological evaluation of compounds derived from related scaffolds provides a blueprint for the validation of novel 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one derivatives. For instance, a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were developed as potent inhibitors of the Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The experimental validation process for these compounds involved:

Enzymatic Assays: Initial screening of compounds against the target enzyme (e.g., FLT3 kinase) to determine their inhibitory potency, typically expressed as an IC₅₀ value.

Cell-Based Assays: Evaluation of the antiproliferative activity of the compounds against cancer cell lines that are dependent on the target. For the FLT3 inhibitors, activity was measured against the MV4-11 human AML cell line. nih.gov

Mechanism of Action Studies: Experiments to confirm that the compound inhibits the intended target within the cell. This can include assays that measure the phosphorylation status of downstream signaling proteins. nih.gov

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of the disease to evaluate their therapeutic effect and pharmacokinetic properties.

Table 2: Biological Activity of Representative Pyrido[3,4-b]pyrazin-2(1H)-one FLT3 Inhibitors nih.gov

CompoundFLT3-D835Y IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)
13 29.54 ± 4.7615.77 ± 0.15

This systematic process of design, synthesis, and validation is essential for advancing novel 1H-pyrido[3,4-b] nih.govnih.govoxazin-2(3H)-one derivatives from laboratory curiosities to potential therapeutic agents.

In Vitro Assays for Biological Activity Confirmation

Initial screening and confirmation of the biological activity of newly synthesized compounds are conducted using a variety of in vitro assays. These laboratory-based tests are designed to measure a compound's effect on specific biological targets, such as enzymes or microbial cells, in a controlled environment. For heterocyclic systems related to pyrido-oxazinones, these assays are fundamental in determining potential therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial activity, for instance, is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. In a study on pyridazinone-based diarylurea derivatives, a structurally related class of compounds, researchers evaluated their efficacy against various pathogens. The results from such assays provide a clear, quantitative measure of a compound's potency, guiding further structural modifications to enhance activity. nih.gov

For example, compound 10h from that study showed potent activity against the bacterium Staphylococcus aureus, while compound 8g was effective against the fungus Candida albicans. nih.gov These findings highlight the potential of the broader heterocyclic family to yield agents with significant antimicrobial properties. Similarly, anticancer activity is often assessed by screening compounds against a panel of human cancer cell lines to determine their growth inhibition potential. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyridazinone Derivatives nih.gov

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
8g Candida albicans16
10h Staphylococcus aureus16
8a Candida albicans32
8j Candida albicans32
8c Candida albicans64

In Vivo Efficacy and Safety Studies

Following promising in vitro results, lead candidates are advanced to in vivo studies to evaluate their efficacy and safety in animal models. These studies are critical for understanding how a compound behaves in a complex biological system, providing insights into its potential therapeutic effect and tolerability.

Research on a series of N-substituted pyrido[3,2-b]oxazinones, isomers of the core pyrido[3,4-b]oxazinone structure, has demonstrated significant analgesic effects in established animal models of pain. nih.gov The efficacy of these compounds was quantified by determining their ED50 value, which represents the dose required to produce a therapeutic effect in 50% of the test population. The phenylquinone writhing test in mice and the acetic acid writhing test in rats are standard assays used to assess peripheral analgesic activity. nih.gov

In these studies, the compound 4-{[3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (6c) emerged as a particularly potent analgesic. nih.gov It demonstrated superior activity compared to the well-known non-steroidal anti-inflammatory drug (NSAID) aspirin, showcasing the therapeutic potential of the pyridoxazinone scaffold. nih.gov Such studies are essential for establishing a preliminary therapeutic window and justifying further development. nih.govjneonatalsurg.com

Table 2: In Vivo Analgesic Efficacy of Compound 6c in Animal Models nih.gov

Animal ModelTestCompoundED50 (mg/kg, p.o.)
MousePhenylquinone Writhing TestCompound 6c 12.5
RatAcetic Acid Writhing TestCompound 6c 27.8

Emerging Research Frontiers for Pyrido-oxazinone Derivatives

The versatility of the pyrido-oxazinone scaffold makes it an attractive starting point for discovering drugs with novel mechanisms of action and for developing agents that can address multiple pathological processes simultaneously.

Exploration of New Pharmacological Targets

The pyridine ring is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govresearchgate.net For derivatives of 1H-Pyrido[3,4-b] nih.govsarpublication.comoxazin-2(3H)-one, a key area of future research involves identifying and validating novel pharmacological targets beyond those traditionally associated with this class of compounds.

Molecular docking studies on related pyridazinone structures have provided insights into their binding modes with specific enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org This suggests that the broader family of pyridazinone and pyrido-oxazinone compounds could be rationally designed to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. scirp.org By modifying the substituents on the core heterocyclic structure, researchers can fine-tune the binding affinity and selectivity for different enzyme active sites, thereby exploring new therapeutic possibilities.

Development of Multifunctional Agents

A growing strategy in drug discovery is the development of single chemical entities that can modulate multiple targets, known as multifunctional or hybrid agents. This approach is particularly relevant for complex diseases like cancer, where multiple pathological pathways are active. Patients undergoing chemotherapy, for example, are often immunocompromised and susceptible to opportunistic infections. nih.gov

The development of agents that possess both anticancer and antimicrobial properties could therefore offer a significant therapeutic advantage. nih.gov Research on pyridazinone-based diarylurea derivatives has successfully demonstrated this dual-function potential. nih.govrsc.org These compounds were designed to combine the structural features required for anticancer activity with those necessary for inhibiting microbial growth. nih.gov This hybridization of pharmacophores within a single molecule represents a promising frontier for the pyrido-oxazinone scaffold, aiming to create more effective and holistic treatment options for multifactorial diseases. nih.govmdpi.com

Q & A

Q. What are the optimized synthetic routes for 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one, and how do reaction conditions influence yield?

The compound is synthesized via acylation of 3-aminopyridine-2(1H)-one derivatives with chloroacetyl chloride, followed by cyclization. Microwave-assisted synthesis significantly improves reaction efficiency, achieving yields >75% by accelerating Smiles rearrangement under controlled temperature (80–100°C) and solvent-free conditions . Traditional methods require prolonged heating (12–24 hours), whereas microwave irradiation reduces reaction time to 30–60 minutes . Key parameters include stoichiometric ratios of reagents and catalyst selection (e.g., K₂CO₃ for deprotonation).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The oxazinone ring’s carbonyl group appears at δ ~165–170 ppm in ¹³C NMR, while the pyridine protons resonate at δ 7.5–8.5 ppm in ¹H NMR. HRMS data (e.g., [M+H]⁺ at m/z 151.04) confirm molecular formula (C₇H₆N₂O₂) . Infrared spectroscopy (IR) identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How does the electronic nature of substituents affect the reactivity of the oxazinone core?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring enhance electrophilic substitution at the C6 position due to increased ring polarization. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the oxazinone core but reduce reactivity in cycloaddition reactions. Substituent effects are quantified via Hammett constants (σ), with linear free-energy relationships guiding regioselectivity predictions .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antithrombotic activity (e.g., IC₅₀ variations between 2–50 µM) arise from assay conditions (e.g., platelet-rich plasma vs. whole blood models). Standardizing in vitro protocols (e.g., ADP-induced aggregation) and applying dose-response normalization (e.g., % inhibition at 10 µM) improve cross-study comparability. Molecular docking (AutoDock Vina) identifies key interactions with thrombin’s exosite I (binding affinity: −9.2 kcal/mol) to prioritize derivatives for in vivo validation .

Q. How can computational modeling guide the design of derivatives with enhanced hemorheological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capacity. Derivatives with lower HOMO-LUMO gaps (e.g., 4.5 eV) exhibit stronger interactions with erythrocyte membranes, improving blood viscosity reduction. Molecular dynamics simulations (NAMD) reveal stable hydrogen bonds between the oxazinone carbonyl and fibrinogen’s γ-chain (RMSD < 2.0 Å), correlating with in vitro activity at par with pentoxifylline .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine-oxazinone hybrid system?

Directed ortho-metalation (DoM) using n-BuLi and tetramethylethylenediamine (TMEDA) achieves C3 functionalization with >90% regioselectivity. Alternatively, Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling at C6) enables aryl/heteroaryl group introduction. Solvent choice (DMF vs. THF) and temperature (60–80°C) critically influence cross-coupling efficiency .

Methodological Considerations

Q. What in vitro models are recommended for evaluating the anti-inflammatory potential of oxazinone derivatives?

Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA) and NF-κB nuclear translocation (immunofluorescence). IC₅₀ values <10 µM indicate promising candidates. Parallel testing in human whole blood assays ensures translational relevance .

Q. How are thioureide derivatives of this compound synthesized and characterized for SAR studies?

React the oxazinone core with isothiocyanates (R-NCS) in anhydrous DMF at 50°C for 6 hours. LC-MS monitors reaction progress, while X-ray crystallography confirms thiourea linkage geometry (bond angle: ~120°). Structure-Activity Relationship (SAR) analysis reveals that aromatic thioureas (e.g., phenyl) enhance thrombin inhibition by 3-fold compared to alkyl analogs .

Data Analysis and Reporting

Q. Which statistical approaches are optimal for analyzing dose-dependent biological responses in oxazinone studies?

Nonlinear regression (GraphPad Prism) fits sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) correction to p-values to minimize Type I errors .

Q. How should researchers address batch-to-batch variability in oxazinone synthesis?

Implement Quality by Design (QbD) principles: Define Critical Process Parameters (CPPs) like reaction temperature (±2°C) and mixing speed. Use HPLC purity data (>98%) and Principal Component Analysis (PCA) to correlate CPPs with product quality. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis at pH <4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.